PfGSK3/PfPK6-IN-1

PfGSK3 PfPK6 IKK16

PfGSK3/PfPK6-IN-1 (compound 23e; CAS 2797225-49-9) is a 2,4,5-trisubstituted pyrimidine that functions as a potent, dual inhibitor of the essential Plasmodium falciparum serine/threonine kinases PfGSK3 (glycogen synthase kinase and PfPK6 (protein kinase. Discovered through a structure–activity relationship campaign starting from the hit IKK16, 52 analogues were synthesized and assessed, culminating in the identification of 23e as one of two lead compounds with nanomolar enzymatic potency and blood-stage antiplasmodial activity.

Molecular Formula C22H23Cl2N5O2S
Molecular Weight 492.4 g/mol
Cat. No. B12394798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfGSK3/PfPK6-IN-1
Molecular FormulaC22H23Cl2N5O2S
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CC=C(S4)Cl)Cl
InChIInChI=1S/C22H23Cl2N5O2S/c23-17-14-26-22(28-20(17)18-6-7-19(24)32-18)27-16-4-2-15(3-5-16)21(30)25-8-1-9-29-10-12-31-13-11-29/h2-7,14H,1,8-13H2,(H,25,30)(H,26,27,28)
InChIKeyFCGZLWCVWFYUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PfGSK3/PfPK6-IN-1 – A Quantitatively Differentiated Dual Plasmodial Kinase Inhibitor for Antimalarial Research Procurement


PfGSK3/PfPK6-IN-1 (compound 23e; CAS 2797225-49-9) is a 2,4,5-trisubstituted pyrimidine that functions as a potent, dual inhibitor of the essential Plasmodium falciparum serine/threonine kinases PfGSK3 (glycogen synthase kinase 3) and PfPK6 (protein kinase 6) [1]. Discovered through a structure–activity relationship campaign starting from the hit IKK16, 52 analogues were synthesized and assessed, culminating in the identification of 23e as one of two lead compounds with nanomolar enzymatic potency and blood-stage antiplasmodial activity [1]. The compound is commercially available for malaria research and represents a tool compound for probing dual kinase inhibition in the parasite kinome [1].

Why Generic Kinase Inhibitors Cannot Substitute for PfGSK3/PfPK6-IN-1 in Plasmodium Research


The dual inhibition of PfGSK3 and PfPK6 is a tightly coupled pharmacological profile that is not replicated by generic kinase inhibitors, selective single-target PfPK6 inhibitors, or even the closely related analogue PfGSK3/PfPK6-IN-2 (23d) [1]. The 5-chlorothiophene substituent at the pyrimidine 4‑position and the optimized amide tail of PfGSK3/PfPK6-IN-1 create a binding mode exquisitely sensitive to subtle structural modifications; small changes abolish PfGSK3 activity while sparing PfPK6, making the balanced dual potency of 23e a rare and non-trivial feature [1]. Substituting one compound for another without revalidation risks altering both the kinase selectivity fingerprint and the antiplasmodial potency, as demonstrated by the quantitative evidence below [1].

PfGSK3/PfPK6-IN-1 Quantitative Differentiation Evidence: Head-to-Head Data Against IKK16, 23d, and Kinome-Wide Selectivity Comparators


PfGSK3/PfPK6-IN-1 Delivers 6‑ to 58‑Fold Biochemical Potency Gains Over the Parent IKK16 Scaffold

In a direct head-to-head comparison using the same KinaseSeeker split luciferase assay, PfGSK3/PfPK6-IN-1 (23e) inhibited PfGSK3 with an IC50 of 97 nM, a 5.9‑fold improvement over IKK16 (IC50 = 570 ± 90 nM), and inhibited PfPK6 with an IC50 of 8 nM, a 57.5‑fold improvement over IKK16 (IC50 = 460 ± 50 nM) [1].

PfGSK3 PfPK6 IKK16 dual inhibitor potency improvement

PfGSK3/PfPK6-IN-1 Exhibits Superior Dual-Target Enzymatic Potency Relative to Its Direct Analog PfGSK3/PfPK6-IN-2 (23d)

Among the two lead compounds reported in the J. Med. Chem. study, PfGSK3/PfPK6-IN-1 (23e) consistently outperforms PfGSK3/PfPK6-IN-2 (23d) on both enzymatic targets: PfGSK3 IC50 97 nM vs 172 nM (1.8‑fold improvement) and PfPK6 IC50 8 nM vs 11 nM (1.4‑fold improvement) [1].

PfGSK3 PfPK6 23d dual inhibitor potency comparison

PfGSK3/PfPK6-IN-1 Demonstrates a Narrower Human Kinase Off-Target Profile Than PfGSK3/PfPK6-IN-2

When profiled against a panel of 468 human kinases at 1 µM using the DiscoverX KINOMEscan platform, PfGSK3/PfPK6-IN-1 (23e) exhibited an S10 selectivity score of 0.16 (64 kinase hits), compared to 0.26 (103 kinase hits) for PfGSK3/PfPK6-IN-2 (23d) [1]. This represents a 1.6‑fold improvement in kinase selectivity for 23e, though both compounds remain more promiscuous than the parent IKK16 (S10 = 0.10, 41 hits) [1].

PfGSK3 PfPK6 kinase selectivity S10 score off-target

Blood-Stage Antiplasmodial Activity of PfGSK3/PfPK6-IN-1: A Quantitative Comparison with 23d Reveals Inverted Potency Relationship

In a 72‑hour blood-stage proliferation assay against P. falciparum 3D7, PfGSK3/PfPK6-IN-1 (23e) exhibited an EC50 of 1400 ± 13 nM, which is approximately 2.5‑fold less potent than PfGSK3/PfPK6-IN-2 (23d, EC50 = 552 ± 37 nM) [1]. This inverse relationship between enzymatic potency and cellular antiplasmodial activity underscores the complexity of translating biochemical inhibition into parasite killing and highlights the necessity of evaluating both compounds in parallel for phenotypic screening campaigns [1].

antiplasmodial blood-stage Pf3D7 EC50 malaria

Cytotoxicity Profile of PfGSK3/PfPK6-IN-1 in HepG2 Hepatocyte Cells and Its Relationship to the Antiplasmodial EC50

PfGSK3/PfPK6-IN-1 (23e) was evaluated for cytotoxicity against HepG2 hepatocyte cells over 48 hours, yielding 102% cell viability at 200 nM (indicating no cytotoxicity) and 65% viability at 2 µM [1]. The blood‑stage antiplasmodial EC50 of 1400 nM falls between these two concentrations, indicating a narrow but measurable selectivity window for parasite‑infected versus uninfected hepatocyte‑like cells [1]. Comparative cytotoxicity data for 23d or IKK16 in the identical HepG2 assay format were not reported in the primary publication, so this evidence is classified as class‑level inference for the 2,4,5‑trisubstituted pyrimidine series [1].

cytotoxicity HepG2 therapeutic window hepatocyte safety

Recommended Application Scenarios for PfGSK3/PfPK6-IN-1 Based on Quantitative Differentiation Evidence


Biochemical Target Engagement Studies Requiring Balanced Dual PfGSK3/PfPK6 Inhibition at Nanomolar Concentrations

With IC50 values of 97 nM (PfGSK3) and 8 nM (PfPK6), PfGSK3/PfPK6-IN-1 provides the strongest combined enzymatic potency among the reported 2,4,5-trisubstituted pyrimidine dual inhibitors [1]. This scenario is ideal for in vitro kinase assays, competitive binding displacement experiments, and biochemical reconstitution studies where both targets must be simultaneously inhibited at low compound concentrations [1].

Chemical Biology Probe for Dissecting PfGSK3- Versus PfPK6-Dependent Phenotypes Using Complementary Compound Pairs

The contrasting potency relationships of PfGSK3/PfPK6-IN-1 (23e: superior enzymatic potency, weaker cellular activity) and PfGSK3/PfPK6-IN-2 (23d: inferior enzymatic potency, stronger cellular activity) enable a paired‑compound strategy for deconvoluting target‑specific effects in P. falciparum [1]. Researchers can use both compounds in parallel to distinguish phenotypes driven primarily by kinase inhibition from those influenced by off‑target or pharmacokinetic factors [1].

Kinase Selectivity Reference Standard for 2,4,5-Trisubstituted Pyrimidine Antimalarial Lead Optimization

PfGSK3/PfPK6-IN-1 serves as a benchmark compound with a well‑characterized human kinome selectivity fingerprint (S10 = 0.16, 64 hits out of 468 kinases at 1 µM) [1]. This quantitative selectivity baseline is valuable for medicinal chemistry teams seeking to improve selectivity in subsequent analogue series, as it provides a clear metric against which new compounds can be compared using the identical KINOMEscan assay format [1].

Hepatocyte Cytotoxicity Screening Control for Antimalarial Lead Triage

The documented HepG2 cytotoxicity profile of PfGSK3/PfPK6-IN-1 (102% viability at 200 nM, 65% at 2 µM) [1] makes it a useful reference compound for laboratories establishing or validating hepatocyte‑based counterscreens in antimalarial discovery workflows. Its narrow selectivity window relative to the blood‑stage EC50 (1400 nM) exemplifies the cytotoxicity‑versus‑efficacy trade‑off that must be monitored during hit‑to‑lead progression [1].

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